L-PHENYLALANINE (13C9)
Description
BenchChem offers high-quality L-PHENYLALANINE (13C9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-PHENYLALANINE (13C9) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
174.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Fundamental Principles of Stable Isotope Tracing with L Phenylalanine 13c9
Design Considerations for L-PHENYLALANINE (13C9) Tracer Experiments
The successful application of L-phenylalanine (13C9) as a tracer requires careful experimental design. Key considerations include the choice of labeling strategy and the application of isotope dilution principles for accurate quantification.
Uniform Versus Site-Specific Labeling Strategies
Isotope labeling strategies can be broadly categorized as uniform or site-specific. ckisotopes.com
Site-Specific Labeling: This strategy involves labeling only specific atoms within a molecule. researchgate.netnih.gov For example, L-[1-¹³C]phenylalanine has the ¹³C label only at the carboxyl carbon. nih.gov Site-specific labeling is advantageous for investigating specific enzymatic reactions or metabolic steps, as the fate of a particular atom can be tracked with high precision. researchgate.net
The choice between uniform and site-specific labeling depends on the specific research question. Uniform labeling provides a broader overview of metabolic fate, while site-specific labeling offers more detailed information about specific reaction mechanisms.
| Labeling Strategy | Description | Primary Application | Example |
| Uniform Labeling | All atoms of a specific element are isotopically enriched. nih.gov | Tracing the overall metabolic fate of a molecule's backbone. nih.gov | L-Phenylalanine (¹³C₉) |
| Site-Specific Labeling | Only specific, designated atoms are isotopically enriched. researchgate.net | Investigating specific enzymatic reactions and metabolic steps. researchgate.net | L-[1-¹³C]Phenylalanine |
Isotope Dilution Principles in Biochemical Systems
Isotope dilution is a powerful quantitative technique that utilizes the change in isotopic composition of a sample upon the addition of a known amount of an isotopically labeled standard. wikipedia.org In the context of a tracer experiment with L-phenylalanine (13C9), this principle is fundamental for determining the concentration and flux of metabolites.
The basic principle involves adding a known quantity of L-phenylalanine (13C9) (the "spike") to a biological sample containing an unknown amount of unlabeled phenylalanine (the "analyte"). wikipedia.org After thorough mixing and reaching equilibrium, a portion of the mixture is analyzed by mass spectrometry. By measuring the ratio of the labeled to unlabeled phenylalanine, the original concentration of the unlabeled phenylalanine in the sample can be accurately calculated. wikipedia.orgspeciation.net
This method is highly accurate because it relies on the measurement of isotope ratios rather than absolute signal intensities, which can be affected by matrix effects and instrument variability. wikipedia.orgspeciation.net Isotope dilution mass spectrometry (IDMS) is considered a reference method for its high precision and is widely used in clinical chemistry and metabolic research. speciation.net A variation of this is the reverse isotope dilution method, which can be used to determine the purity of a labeled compound. astm.org
The application of these principles allows for the precise quantification of metabolic pool sizes and the rates of appearance and disappearance of metabolites, providing a comprehensive understanding of metabolic dynamics in living systems. nih.gov
Modeling Isotopic Enrichment Dynamics
The introduction of a stable isotope-labeled compound such as L-phenylalanine (13C9) into a biological system perturbs the natural isotopic abundance, creating a dynamic state of isotopic enrichment. Modeling these dynamics is a cornerstone of tracer-based metabolic research, allowing investigators to move beyond static concentration measurements to quantify the rates of metabolic processes in vivo. researchgate.net Tracers and kinetic modeling provide the means to track the movement of compounds and quantify their metabolic fates within complex biological systems. nih.gov
The fundamental principle involves introducing the "tracer" (L-phenylalanine (13C9)) and measuring its incorporation into various metabolic pools over time relative to the naturally abundant, unlabeled "tracee" (L-phenylalanine). researchgate.net This relationship is typically expressed as the tracer-to-tracee ratio (TTR). researchgate.net Mathematical models are then employed to interpret the changes in TTR, providing quantitative insights into metabolic fluxes.
Compartmental Modeling
Compartmental modeling is a powerful and widely used mathematical approach to analyze the dynamic data from tracer experiments. ahajournals.org In this framework, the biological system is represented as a set of interconnected compartments. A compartment is a distinct, kinetically homogeneous amount of a substance. For L-phenylalanine, these compartments could represent its presence in different physiological spaces, such as the bloodstream (plasma), the intracellular space of a specific tissue (e.g., muscle), or as a constituent of proteins. ahajournals.orgnih.gov
The movement of both the tracer (L-phenylalanine (13C9)) and the tracee between these compartments is described by a system of ordinary differential equations. ahajournals.org These equations quantify the rate of transfer, which corresponds to specific metabolic fluxes, such as the rate of protein synthesis, protein breakdown, or conversion to other metabolites like Tyrosine. nih.govphysiology.org
For stable isotope experiments, two sets of differential equations are necessary: one to describe the movement of the tracer and another for the tracee. ahajournals.org The model's output is then fitted to the experimentally measured enrichment data (e.g., TTR in plasma and tissue samples collected at various time points) to estimate the unknown kinetic parameters or flux rates. ahajournals.org
Steady-State vs. Non-Steady-State Modeling
The complexity of the model often depends on the physiological condition being studied.
Isotopic Steady-State: In many experimental designs, particularly those using a primed, continuous infusion of the tracer, the goal is to achieve an "isotopic steady-state". embopress.org This is a condition where the isotopic enrichment in a given metabolic pool becomes stable over time. embopress.org Reaching this state simplifies the mathematical models required for flux calculations. However, achieving a true steady-state depends on factors like the turnover rate of the metabolite pool and the specific tissue being sampled. embopress.org
Non-Steady-State: Many physiological processes are inherently dynamic (e.g., following a meal or during exercise), resulting in non-steady-state conditions where the concentrations of the tracee and the enrichment of the tracer are changing over time. nih.gov Modeling these conditions is more complex but crucial for accurately reflecting physiological reality. For instance, a study developing a method to measure muscle protein breakdown during a non-steady state induced by a bolus injection of unlabeled phenylalanine used a modified modeling approach to account for the dynamic changes in phenylalanine concentration and enrichment. nih.gov
Research Findings and Model Applications
Modeling the isotopic enrichment of L-phenylalanine (13C9) and its metabolites has yielded significant insights into amino acid and protein metabolism. By applying kinetic models to enrichment data, researchers can quantify key metabolic rates.
A study investigating phenylalanine metabolism in adult males used L-[1-¹³C]phenylalanine to measure flux, oxidation, and conversion to tyrosine at different intake levels. physiology.org The data, analyzed using breakpoint analysis (a form of statistical modeling), allowed for the determination of the dietary phenylalanine requirement. physiology.org The table below illustrates the type of data that informs such models, showing how oxidation rates change with intake.
| Phenylalanine Intake (mg·kg⁻¹·day⁻¹) | Phenylalanine Oxidation (μmol·kg⁻¹·h⁻¹) |
| 5 | ~1.3 |
| 7 | ~1.3 |
| 10 | ~1.3 |
| 14 | >1.3 (linearly increasing) |
| 28 | >1.3 (linearly increasing) |
| 60 | >1.3 (linearly increasing) |
| Data derived from findings where oxidation was low and constant at intakes at or below 10 mg·kg⁻¹·day⁻¹ and increased linearly above this level. physiology.org |
In another example, researchers used [U-¹³C]l-phenylalanine to trace its metabolic fate in Penicillium chrysogenum. nih.gov They developed a kinetic model to describe the dynamic labeling patterns of phenylalanine and its catabolic products, such as phenylpyruvate and phenylacetate. nih.gov By comparing the model's predictions with the experimental data, they could evaluate different hypotheses about the metabolic pathway structure and quantify the distribution of metabolic flux. nih.gov The following table shows hypothetical enrichment data over time, similar to the kind used in the study to validate their kinetic model.
| Time After Tracer Switch (minutes) | Phenylalanine ¹³C Enrichment (%) | Phenylpyruvate ¹³C Enrichment (%) | Phenylacetate ¹³C Enrichment (%) |
| 5 | 95 | 40 | 15 |
| 15 | 98 | 75 | 45 |
| 30 | 99 | 90 | 70 |
| 60 | 99 | 95 | 85 |
| This table represents the typical dynamic enrichment data collected in tracer experiments, where precursor enrichment (Phenylalanine) rapidly reaches a plateau, followed by its products. nih.gov |
Ultimately, the goal of modeling isotopic enrichment dynamics is to create a metabolic flux map. embopress.org This map provides a quantitative comparison of metabolic pathway activities, identifying critical nodes in a metabolic network that may be altered in different physiological or disease states. embopress.orgnih.gov
Biosynthesis and Chemo Enzymatic Synthesis of L Phenylalanine 13c9 for Research Applications
Biotechnological Approaches for Isotopic Enrichment of L-Phenylalanine
The production of L-phenylalanine fully enriched with the stable isotope carbon-13, denoted as L-PHENYLALANINE (13C9), is crucial for a range of research applications, particularly in the fields of proteomics and metabolomics. Biotechnological methods offer a powerful platform for achieving high levels of isotopic enrichment by harnessing the metabolic machinery of microorganisms and cell cultures. These approaches typically involve providing a ¹³C-labeled carbon source as the sole feedstock for cellular growth and biosynthesis.
Microbial Production of L-PHENYLALANINE (13C9)
Microbial fermentation is a well-established method for producing amino acids, and this has been adapted for the synthesis of isotopically labeled compounds. Genetically engineered strains of bacteria, most notably Escherichia coli, are frequently employed for this purpose. These strains are metabolically optimized to channel carbon flux towards the shikimate pathway, which is the primary route for the biosynthesis of aromatic amino acids, including L-phenylalanine. nih.gov
The core principle of producing L-PHENYLALANINE (13C9) via microbial fermentation is the utilization of a growth medium where the primary carbon source is fully substituted with ¹³C. Common ¹³C-labeled carbon sources include [U-¹³C]-glucose or [U-¹³C]-glycerol. As the microorganisms metabolize these substrates, the ¹³C atoms are incorporated into the entire carbon skeleton of the synthesized L-phenylalanine, resulting in the desired L-PHENYLALANINE (13C9).
Research has demonstrated the feasibility of producing isotopically labeled phenylalanine using engineered E. coli. For instance, studies have reported production yields of over 300 mg of phenylalanine per liter of culture medium when using ¹³C-labeled glycerol as the carbon source. nih.gov While this particular study focused on site-specific labeling, the principles are directly applicable to the production of the fully labeled isotopologue. nih.gov In such systems, the level of ¹³C incorporation can be very high, with analyses often showing isotopic enrichment levels exceeding 98%. Fed-batch fermentation strategies have been developed to achieve high titers of L-phenylalanine, with some recombinant E. coli strains capable of producing up to 19.24 g/L, which indicates the high production potential of these microbial systems. mdpi.com
| Microorganism | ¹³C Carbon Source | Typical Production Titer | Reported Isotopic Enrichment |
| Escherichia coli (engineered) | [U-¹³C]-Glucose | >300 mg/L | >98% |
| Escherichia coli (engineered) | [U-¹³C]-Glycerol | Variable, dependent on concentration | >98% |
Cell Culture Methods for L-PHENYLALANINE (13C9) Incorporation
While microbial systems are primarily used for the de novo synthesis of free L-PHENYLALANINE (13C9), cell culture methods, particularly those involving mammalian or insect cells, are more commonly associated with the incorporation of pre-synthesized L-PHENYLALANINE (13C9) into proteins for structural and functional studies. This technique, known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), involves growing cells in a medium where a specific natural amino acid is replaced by its isotopically labeled counterpart.
However, the direct production and secretion of free L-PHENYLALANINE (13C9) using cell culture methods is not a common or economically viable approach compared to microbial fermentation. The primary application of cell cultures in this context is to study the effects and metabolism of L-phenylalanine within a specific cellular environment by providing externally produced L-PHENYLALANINE (13C9).
Chemo-Enzymatic Synthesis Routes for L-PHENYLALANINE (13C9)
Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules like L-PHENYLALANINE (13C9). This approach offers excellent control over stereochemistry and isotopic labeling patterns.
Enzymatic Conversion of Labeled Precursors
A key strategy in chemo-enzymatic synthesis is the use of specific enzymes to convert a chemically synthesized, fully ¹³C-labeled precursor into L-PHENYLALANINE (13C9). This method leverages the high stereoselectivity of enzymes to produce the desired L-enantiomer exclusively.
One prominent example involves the use of phenylalanine dehydrogenase. This enzyme catalyzes the reductive amination of a ¹³C-labeled phenylpyruvate precursor in the presence of an ammonia source and a reducing agent (typically NADH). nih.gov The precursor, [U-¹³C]-phenylpyruvic acid, can be prepared through chemical synthesis, and its subsequent enzymatic conversion yields L-PHENYLALANINE (13C9) with high efficiency and enantiomeric purity.
Another widely used enzyme is phenylalanine ammonia-lyase (PAL). nih.gov PAL catalyzes the reversible addition of ammonia to cinnamic acid to form L-phenylalanine. nih.govsemanticscholar.org By using a chemically synthesized [U-¹³C]-cinnamic acid as the substrate, PAL can effectively produce L-PHENYLALANINE (13C9). semanticscholar.org This reaction is highly specific for the L-isomer, ensuring a stereochemically pure product.
| Enzyme | Labeled Precursor | Reaction Type |
| Phenylalanine Dehydrogenase | [U-¹³C]-Phenylpyruvic acid | Reductive Amination |
| Phenylalanine Ammonia-Lyase (PAL) | [U-¹³C]-Cinnamic acid | Asymmetric Amination |
Purification and Quality Control of L-PHENYLALANINE (13C9) for Research
Following its synthesis, L-PHENYLALANINE (13C9) must be purified to a high degree to be suitable for research applications. The purification process aims to remove residual media components, precursor molecules, byproducts, and any unlabeled or partially labeled phenylalanine.
A multi-step purification strategy is often employed, particularly for products from microbial fermentation. An initial separation step, such as ultrafiltration or centrifugation, is used to remove cells and large macromolecules. google.com The resulting solution can then be subjected to chromatography techniques. Adsorption chromatography using activated carbon is effective for separating L-phenylalanine from salts and other amino acids. google.com This is followed by ion-exchange chromatography to further purify and concentrate the product. google.com Finally, crystallization is used to obtain the L-PHENYLALANINE (13C9) in a solid, highly pure form.
Rigorous quality control is essential to verify the identity, purity, and isotopic enrichment of the final product. The following analytical techniques are commonly used:
Mass Spectrometry (MS): This is the primary technique for determining the level of isotopic enrichment. By comparing the mass-to-charge ratio of the labeled compound to its unlabeled counterpart, the degree of ¹³C incorporation can be accurately quantified.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the position of the ¹³C labels within the molecule, confirming that all nine carbon atoms are indeed ¹³C. ¹H NMR can also be used to assess purity and confirm the structure.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical and chiral purity of the L-PHENYLALANINE (13C9), ensuring the absence of other amino acids or chemical impurities and confirming a high enantiomeric excess of the L-isomer.
For research-grade L-PHENYLALANINE (13C9), the typical quality specifications are a chemical purity of ≥98% and an isotopic enrichment of ≥99% for ¹³C. isotope.com
| Parameter | Analytical Method | Typical Specification for Research Grade |
| Chemical Purity | HPLC | ≥98% |
| Isotopic Enrichment | Mass Spectrometry, NMR | ≥99 atom % ¹³C |
| Chiral Purity | Chiral HPLC | ≥99% (L-enantiomer) |
| Identity | NMR, Mass Spectrometry | Conforms to structure |
Assessment of Isotopic Purity and Enrichment
The utility of L-phenylalanine (13C9) as a tracer in metabolic research is fundamentally dependent on its isotopic purity and the precise level of enrichment. Isotopic purity refers to the proportion of the compound that is fully labeled with the desired isotope, in this case, Carbon-13 (¹³C) at all nine carbon positions. High isotopic enrichment is critical for generating a detectable signal above the natural abundance of ¹³C, enabling accurate tracking and quantification in biological systems.
Various analytical techniques are employed to verify the isotopic enrichment of L-phenylalanine (13C9). Mass spectrometry (MS) is the primary method, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). These methods separate the labeled compound from other molecules, and the mass spectrometer then measures the mass-to-charge ratio, allowing for the determination of the isotopic distribution. For instance, a gas chromatographic/triple-stage quadrupole mass spectrometric (GC/MS/MS) method has been described for measuring very low levels of enrichment of labeled L-phenylalanine in plasma and lipoprotein hydrolysates nih.gov. Similarly, liquid chromatography/time-of-flight mass spectrometry (LC/ToF-MS) provides a rapid and accurate alternative to traditional GC/MS applications for measuring phenylalanine isotope ratio enrichment researchgate.net.
Commercial suppliers of L-phenylalanine (13C9) provide specifications for isotopic enrichment, which are typically very high to meet the demands of sensitive research applications. The enrichment is often reported as "atom percent," indicating the percentage of a specific atomic position that is occupied by the isotope. For L-phenylalanine (13C9), the goal is to have all nine carbon atoms substituted with ¹³C. Products are commonly available with isotopic enrichment levels of 99% or higher isotope.comeurisotop.com. Some variants are also labeled with Nitrogen-15 (¹⁵N) to provide additional tracing capabilities in metabolic studies isotope.comisotope.comckisotopes.comsigmaaldrich.com.
Table 1: Isotopic Purity and Enrichment Specifications for L-Phenylalanine (13C9)
| Parameter | Analytical Method | Typical Specification | Source |
| Isotopic Enrichment (¹³C) | Mass Spectrometry | ≥99% | isotope.comeurisotop.com |
| Isotopic Enrichment (¹⁵N) | Mass Spectrometry | ≥98% | sigmaaldrich.com |
| Mass Shift | Mass Spectrometry | M+9 (for ¹³C₉) or M+10 (for ¹³C₉, ¹⁵N) | sigmaaldrich.com |
Evaluation of Chemical Purity for Tracer Studies
In addition to isotopic enrichment, the chemical purity of L-phenylalanine (13C9) is a critical parameter for its use in tracer studies. Chemical purity ensures that the observed metabolic fate is solely that of the intended tracer and not influenced by contaminants. Two key aspects of chemical purity are the absence of unlabeled L-phenylalanine and, crucially, the absence of other stereoisomers, particularly D-phenylalanine.
The presence of unlabeled L-phenylalanine would dilute the isotopic enrichment and lead to an underestimation of metabolic rates. Therefore, high chemical purity, typically specified at 98% or greater, is required isotope.comisotope.com. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are used to confirm the absence of chemical impurities nih.gov.
Equally important is the evaluation of chiral purity. Biological systems, particularly enzymes and transporters, are highly stereospecific and primarily recognize the L-enantiomer of amino acids. The presence of the D-[13C]phenylalanine isomer, even as a minor contaminant, can significantly confound the results of tracer studies. Research has shown that D-[13C]amino acids that originate as contaminants from commercially produced tracers can be discriminated by renal tubules, leading to their significant presence in urine nih.gov. This can result in an overestimation of total isotopic enrichment in urinary samples if the analytical method does not distinguish between the L- and D-isomers nih.gov. Therefore, a tracer containing detectable amounts of the D-[13C]isomer is not recommended for studies where urine is used to reflect enrichment in the arterial plasma pool nih.gov. Chiral purity is assessed using specialized techniques like chiral column gas chromatography-mass spectrometry (GC-MS) or chiral HPLC nih.govnih.gov.
Table 2: Chemical and Chiral Purity Evaluation for L-Phenylalanine (13C9) Tracers
| Parameter | Analytical Method | Importance in Tracer Studies | Typical Specification | Source |
| Chemical Purity | HPLC | Prevents dilution of isotopic signal and interference from other compounds. | ≥98% | isotope.comisotope.com |
| Chiral Purity (L-isomer) | Chiral GC-MS, Chiral HPLC | Ensures biological relevance as enzymes are stereospecific; prevents confounding results from D-isomer metabolism and excretion. | >97% | sigmaaldrich.com |
Methodological Applications of L-PHENYLALANINE (13C9) in Metabolic Flux Analysis (MFA)
L-Phenylalanine (13C9), a stable isotope-labeled form of the essential amino acid L-phenylalanine, serves as a powerful tracer in metabolic flux analysis (MFA). By introducing this labeled compound into a biological system, researchers can track the movement of the nine carbon atoms from phenylalanine through various metabolic pathways. This technique, known as 13C-MFA, allows for the precise quantification of the rates (fluxes) of intracellular biochemical reactions, providing a detailed snapshot of cellular metabolism. creative-proteomics.comyoutube.com The analysis of 13C labeling patterns in downstream metabolites, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, enables the elucidation of complex metabolic networks. creative-proteomics.comnih.gov
Methodological Applications of L Phenylalanine 13c9 in Metabolic Flux Analysis Mfa
Quantitative Metabolic Flux Analysis using L-PHENYLALANINE (13C9)
The use of L-phenylalanine fully labeled with carbon-13 (L-PHENYLALANINE (13C9)) is instrumental in quantifying the flow of carbon through central metabolic pathways. As an aromatic amino acid, phenylalanine is a product of the shikimate pathway, and its carbon skeleton is incorporated into proteins and a wide array of other biomolecules. isotope.com By tracing the incorporation of its 13C atoms, researchers can resolve fluxes through interconnected pathways.
Determination of Intracellular and Extracellular Flux Distributions
L-PHENYLALANINE (13C9) is a crucial tool for distinguishing between metabolic activities inside the cell (intracellular) and the exchange of metabolites with the surrounding environment (extracellular). By monitoring the isotopic enrichment of metabolites over time, both within the cells and in the culture medium, a dynamic picture of metabolic fluxes can be constructed.
A notable application of this method was demonstrated in a study of Penicillium chrysogenum, the fungus known for producing the antibiotic penicillin. Researchers used uniformly labeled [U-13C]phenylalanine to investigate the natural pathway for penicillin G biosynthesis. After switching the feed in a chemostat culture to the labeled phenylalanine, they sampled both intracellular and extracellular metabolites. An immediate enrichment of 13C was observed in the intracellular phenylalanine pool, followed by a slower enrichment in downstream metabolites like phenylpyruvate and tyrosine. asm.org This time-course data allowed for the quantification of fluxes, revealing how phenylalanine was distributed among protein synthesis, catabolism, and secondary metabolite production. The study showed that measuring the labeling dynamics of both internal and external pools is key to accurately modeling the flux distribution. asm.org
| Metabolite | Time to 50% 13C Enrichment (minutes) | Compartment |
|---|---|---|
| L-Phenylalanine | 0.5 | Extracellular |
| L-Phenylalanine | ~10 | Intracellular |
| Phenylpyruvate | ~20 | Intracellular |
| Tyrosine | ~50 | Intracellular |
Chemostat Cultivation Strategies with L-PHENYLALANINE (13C9)
Chemostat cultivation, a method where a bioreactor is maintained in a steady physiological state by continuously adding fresh medium and removing culture liquid, is particularly well-suited for 13C-MFA studies. asm.org This controlled environment ensures that metabolic fluxes are constant over time, simplifying the mathematical modeling required for flux calculation.
In the aforementioned study of P. chrysogenum, a glucose-limited chemostat culture was first brought to a steady state with unlabeled phenylalanine as the nitrogen source. To initiate the flux analysis, the feed was abruptly switched to a medium containing [U-13C]phenylalanine. asm.org This strategy allows for precise measurement of the dynamic labeling process under constant physiological conditions. By analyzing the rate of 13C incorporation into various metabolites, researchers could determine the in vivo flux distribution of phenylalanine, quantifying the carbon flow towards protein synthesis, catabolism, and the production of penicillin G. This approach demonstrates how chemostat cultivation combined with a switch to a labeled substrate like L-PHENYLALANINE (13C9) provides a robust platform for quantitative flux analysis. asm.org
Elucidation of Phenylalanine-Derived Metabolic Pathways
L-phenylalanine is a precursor to a vast number of compounds essential for plant and microbial life, including structural polymers, signaling molecules, and defense compounds. frontiersin.orgnih.gov L-PHENYLALANINE (13C9) is an invaluable tracer for mapping these complex biosynthetic networks.
Investigation of Aromatic Amino Acid Catabolism
The breakdown of aromatic amino acids is a central metabolic process. Tracing studies with L-PHENYLALANINE (13C9) can precisely delineate the pathways involved. In P. chrysogenum, the use of labeled phenylalanine revealed three primary catabolic fates: direct incorporation into protein, hydroxylation to tyrosine (which is then further metabolized), and transamination to phenylpyruvate. asm.org Phenylpyruvate, in turn, could be further converted through oxidation or decarboxylation.
In the yeast Saccharomyces cerevisiae, L-phenylalanine catabolism via the Ehrlich pathway is used to produce 2-phenylethanol, a valuable rose-scented flavor and fragrance compound. nih.gov This pathway involves the conversion of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde (B1677652) and subsequent reduction to 2-phenylethanol. Using L-PHENYLALANINE (13C9) as a tracer would allow for the quantification of the flux through this pathway and identify potential metabolic bottlenecks or competing pathways. nih.gov
Tracing Biosynthesis of Secondary Metabolites from L-PHENYLALANINE (13C9)
Secondary metabolites are specialized compounds that are not essential for growth but play important roles in an organism's interaction with its environment. Many of these compounds are derived from phenylalanine. researchgate.netfrontiersin.org L-PHENYLALANINE (13C9) enables direct tracing of carbon from the primary precursor to the final secondary product.
Key research findings include:
Penicillin G in P. chrysogenum : As detailed earlier, [U-13C]phenylalanine was used to trace the natural synthesis of penicillin G, confirming and quantifying the metabolic flux from this precursor. asm.org
Metabolome of Sorghum : In a study on sorghum, 13C-labeled phenylalanine and tyrosine were used to identify over 600 derived metabolites. The analysis revealed that 90% of these labeled compounds were derived from both precursors, though the proportional contribution of each varied. This indicates interconnected and multiple metabolic pools. Phenylalanine was found to be a more significant precursor for many known hydroxycinnamate esters and flavonoid glycosides. researchgate.net
Wheat Cell Cultures : In wheat cell suspension cultures, [U-13C9]phenylalanine was used as a tracer to profile its metabolic fate. The study successfully identified 139 metabolites derived from phenylalanine, demonstrating the power of this technique to map out complex secondary metabolism in plants. acs.org
| Organism | 13C-Labeled Precursor | Secondary Metabolites Traced | Key Finding |
|---|---|---|---|
| Penicillium chrysogenum | [U-13C]phenylalanine | Penicillin G, Phenylacetate | Quantified the flux distribution of phenylalanine towards antibiotic synthesis. asm.org |
| Sorghum | 13C Phenylalanine | >600 metabolites (including hydroxycinnamate esters, flavonoid glycosides) | Revealed interconnected pathways and differential contributions of Phe and Tyr to a wide range of metabolites. researchgate.net |
| Wheat Cell Culture | [U-13C9]phenylalanine | 139 metabolites | Demonstrated a workflow for untargeted profiling of tracer-derived metabolites. acs.org |
Analysis of Phenylpropanoid Pathway Intermediates
The phenylpropanoid pathway is a major route of secondary metabolism in plants, starting with the deamination of phenylalanine. frontiersin.orgnih.gov This pathway produces precursors for lignin (B12514952), flavonoids, coumarins, and many other compounds crucial for plant structure and defense. nih.gov Using L-PHENYLALANINE (13C9) allows for the direct measurement of flux through this pathway and the labeling patterns of its intermediates.
In a study using Arabidopsis, excised inflorescence stems were fed with 13C6-ring labeled phenylalanine ([13C6]-Phe). This approach enabled the tracing of the labeled carbon ring through the phenylpropanoid pathway. nih.gov The supplied [13C6]-Phe was rapidly absorbed, and within two minutes, the label was detected in downstream intermediates such as p-coumarate and ferulate. The study also tracked the rapid incorporation of the 13C label into all three subunits of the final lignin polymer. This demonstrates the effectiveness of using labeled phenylalanine to measure metabolic flux and understand the regulation of complex biosynthetic pathways like lignification. nih.gov
Integration of L-PHENYLALANINE (13C9) Tracing with Omics Technologies
The integration of stable isotope tracing using L-phenylalanine (13C9) with various "omics" technologies represents a powerful strategy in systems biology and metabolic engineering. This approach combines the dynamic functional information of metabolic fluxes with large-scale molecular snapshots provided by metabolomics, transcriptomics, and proteomics. By layering these datasets, researchers can build more comprehensive and accurate models of cellular metabolism, moving beyond static measurements to understand the regulation and dynamics of metabolic networks in response to genetic or environmental perturbations.
Fluxomics and Metabolomics Integration
Fluxomics, the quantitative study of metabolic fluxes, and metabolomics, the comprehensive analysis of all metabolites in a biological system, are highly complementary. While metabolomics provides a snapshot of metabolite pool sizes, fluxomics, aided by tracers like L-phenylalanine (13C9), reveals the rates at which these pools are turned over. The integration of these two fields provides a more complete understanding of the metabolic state.
When L-phenylalanine (13C9) is introduced into a system, its labeled carbon atoms are incorporated into a variety of downstream metabolites. By measuring the rate and extent of this incorporation (a fluxomics measurement) and simultaneously quantifying the total pool sizes of these metabolites (a metabolomics measurement), researchers can gain critical insights. For instance, a large metabolite pool with a slow labeling rate indicates a low flux, whereas a small pool with rapid labeling suggests a high-flux pathway.
This integrated approach has been instrumental in metabolic engineering. In studies aiming to enhance the production of L-phenylalanine in Escherichia coli, combined transcriptomic and metabolomic analyses have revealed how genetic modifications reroute carbon flux. nih.govnih.govresearchgate.net These analyses show that upregulation of key genes in the shikimate and L-phenylalanine pathways leads to changes in the concentrations of crucial precursor metabolites, ultimately increasing the flux towards the desired product. nih.govnih.govresearchgate.net L-phenylalanine (13C9) tracing can then be used to precisely quantify this redistribution of metabolic fluxes, validating the success of the engineering strategy. nih.gov
The table below illustrates how data from fluxomics and metabolomics are synergistically applied.
| Data Type | Information Provided | Integrated Insight | Application Example |
| Metabolomics | Static concentrations of intracellular and extracellular metabolites. | Identifies metabolic bottlenecks or accumulations. | Observing high levels of a precursor metabolite in an engineered E. coli strain. researchgate.net |
| Fluxomics (with L-phenylalanine (13C9)) | Dynamic rates of metabolic reactions and pathway utilization. | Quantifies the turnover rate of metabolite pools and the activity of specific pathways. | Measuring the increased rate of carbon flow through the phenylalanine biosynthesis pathway after gene upregulation. nih.gov |
| Integrated Analysis | A dynamic view of metabolism, linking pathway activity to metabolite levels. | Elucidates regulatory mechanisms and confirms the functional impact of genetic changes on pathway efficiency. | Confirming that increased gene expression successfully redirects metabolic flux to enhance L-phenylalanine production, rather than causing a bottleneck. nih.govnih.gov |
Isotope-Assisted Untargeted Metabolomics Profiling
A significant challenge in metabolomics is the identification of unknown compounds in complex biological samples. frontiersin.orgresearchgate.net Isotope-assisted untargeted metabolomics using tracers like L-phenylalanine (13C9) offers a powerful solution to this problem. In this approach, the biological system is supplied with the 13C-labeled compound, and mass spectrometry is used to detect all metabolites that incorporate the heavy isotope.
Metabolites derived from L-phenylalanine (13C9) will exhibit a distinct isotopic pattern—a mass shift corresponding to the number of 13C atoms incorporated. This unique signature allows researchers to confidently distinguish tracer-derived metabolites from the vast number of other compounds in the sample, effectively creating a "sub-metabolome" specific to phenylalanine metabolism. frontiersin.orgfrontiersin.org This method dramatically improves the characterization of unknown compounds by reducing the number of possible chemical formulas for a given mass-to-charge ratio (m/z) signal. frontiersin.org
A study on wheat plants demonstrated the efficacy of this technique. frontiersin.orgfrontiersin.org Researchers administered L-phenylalanine (13C9) and performed untargeted liquid chromatography-high resolution mass spectrometry (LC-HRMS). The results allowed for the clear classification of detected metabolites into those derived from phenylalanine and those from other pathways.
The following table summarizes findings from an isotope-assisted metabolomics study in wheat. frontiersin.orgfrontiersin.org
| Metabolome Category | Total Metabolites Detected | Phenylalanine (Phe) Derived Sub-metabolome | Tryptophan (Trp) Derived Sub-metabolome |
| Number of Compounds | 1,729 | 122 | 58 |
This classification is a crucial first step in annotating novel metabolites and understanding the breadth of specific metabolic pathways. frontiersin.org An untargeted workflow using L-phenylalanine (13C9) in wheat cell suspension cultures successfully detected 341 metabolic features corresponding to 139 distinct phenylalanine-derived metabolites, showcasing the method's ability to globally and unbiasedly map the metabolic fate of a tracer. acs.org
Applications of L Phenylalanine 13c9 in Protein Synthesis and Turnover Studies
Measurement of Protein Fractional Synthesis Rates (FSR)
The fractional synthesis rate (FSR) of a protein is a measure of the rate at which a labeled amino acid precursor, such as L-PHENYLALANINE (13C9), is incorporated into that protein. plos.org It provides valuable insights into the metabolic regulation of protein concentrations, as a faster protein synthesis rate indicates a greater capacity for a tissue to adapt to stimuli by up-regulating or down-regulating cellular processes. plos.org The FSR is calculated by measuring the enrichment of the isotopic tracer in the protein pool over a specific period relative to the enrichment in the precursor pool. nih.gov
Two primary protocols are employed to administer L-PHENYLALANINE (13C9) for FSR studies: the primed-continuous infusion and the flooding dose method.
Primed-Continuous Infusion: This method involves an initial priming dose of the tracer to rapidly achieve a steady-state concentration in the precursor pool, followed by a continuous intravenous infusion to maintain this steady state. physiology.org This approach is widely used to measure protein synthesis over several hours. nih.gov The primed-continuous infusion of L-[ring-13C6]phenylalanine has been a common method for determining protein FSR in various tissues. plos.org
Flooding Dose: The flooding dose technique involves administering a large bolus of the tracer amino acid, mixed with unlabeled amino acid, over a very short period. nih.gov This method aims to "flood" the amino acid pools, thereby minimizing the difference in tracer enrichment between the plasma and the true precursor for protein synthesis (tRNA-bound amino acid). nih.gov An advantage of the flooding dose is its suitability for measuring protein synthesis over shorter time frames. nih.gov A flood-primed, continuous infusion protocol using phenylalanine has been shown to be a valid method for measuring protein synthesis rates with only a single tissue biopsy after a prolonged infusion period. physiology.org
| Infusion Protocol | Description | Advantages |
| Primed-Continuous | An initial priming dose is followed by a continuous infusion to maintain a steady-state tracer concentration. | Allows for measurement over longer periods; widely established methodology. |
| Flooding Dose | A large bolus of labeled and unlabeled amino acid is administered rapidly. | Minimizes precursor pool enrichment gradients; suitable for short-term measurements. nih.gov |
| Flood-Primed, Continuous | Combines an initial flooding dose with a subsequent continuous infusion. | Can achieve rapid and stable precursor enrichment, potentially reducing the need for multiple biopsies. physiology.org |
Following administration, L-PHENYLALANINE (13C9) is transported into cells and becomes available for protein synthesis. The rate of its incorporation into newly synthesized proteins is directly proportional to the rate of protein synthesis. nih.gov To calculate the FSR, tissue samples, often muscle biopsies, are collected at different time points during the tracer infusion. nih.gov The enrichment of L-PHENYLALANINE (13C9) in the protein-bound amino acid pool is then measured using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov The change in protein-bound tracer enrichment over time, relative to the precursor enrichment, provides the FSR, typically expressed as a percentage per hour (%/h). nih.gov
Research has demonstrated the successful incorporation of 13C-labeled phenylalanine into various proteins for analytical purposes, including nuclear magnetic resonance (NMR) spectroscopy studies. nih.gov
Assessment of Protein Fractional Breakdown Rates (FBR)
The fractional breakdown rate (FBR) represents the rate at which proteins are degraded back into their constituent amino acids. Measuring FBR is crucial for understanding the net protein balance in a tissue.
One approach to determine FBR is to measure the rate of disappearance of a previously incorporated tracer from a protein pool. nih.govnih.gov This "pre-labeling" method involves administering the tracer for a period sufficient to enrich the protein of interest. After the tracer administration is stopped, the rate at which the tracer enrichment in the protein declines over time reflects the FBR. nih.gov The calculation is based on an exponential decay model. nih.govnih.gov This method has been developed and tested in both animal models and humans. nih.govnih.gov
Another method involves observing the dilution of the intracellular tracer enrichment by unlabeled amino acids released from protein breakdown. nih.gov This can be achieved by infusing a tracer to isotopic equilibrium and then monitoring its decay in the arterial blood and the muscle intracellular pool. nih.gov
A significant challenge in measuring FBR is the reincorporation, or "recycling," of the tracer amino acid after it has been released from protein breakdown. nih.gov This reutilization of the tracer for new protein synthesis can lead to an underestimation of the true breakdown rate. nih.gov To circumvent this issue, methods have been developed to either quickly remove the tracer from the system or use tracers that are not reutilized for protein synthesis. nih.gov The arteriovenous (A-V) balance method, which measures the net exchange of the tracer across a limb, can also be used to assess protein breakdown while accounting for synthesis. nih.gov
Analysis of Specific Protein Fractions and Turnover
The use of L-PHENYLALANINE (13C9) is not limited to measuring the turnover of mixed proteins within a tissue. It can also be applied to determine the synthesis and breakdown rates of specific protein fractions. By employing techniques to separate different protein components (e.g., myofibrillar and sarcoplasmic proteins in muscle), researchers can gain a more detailed understanding of how different protein pools respond to various stimuli.
For example, studies have used L-[ring-13C6]phenylalanine infusions combined with muscle biopsies to specifically measure the myofibrillar fractional synthetic rate in response to exercise and nutrition. This allows for a more precise understanding of muscle protein remodeling.
The table below presents hypothetical data illustrating the FSR of different muscle protein fractions in response to an anabolic stimulus, as might be determined using L-PHENYLALANINE (13C9).
| Protein Fraction | Basal FSR (%/h) | Post-Stimulus FSR (%/h) |
| Mixed Muscle | 0.051 | 0.066 |
| Myofibrillar | 0.045 | 0.075 |
| Sarcoplasmic | 0.060 | 0.070 |
This table is a hypothetical representation based on typical findings in the literature. Actual values can vary significantly based on the study population, conditions, and analytical methods used. nih.gov
Myofibrillar and Soluble Protein Synthesis Assessment
The study of myofibrillar and soluble protein synthesis is crucial for understanding muscle physiology, adaptation to exercise, and the effects of nutritional interventions. While various isotopically labeled amino acids, such as L-[ring-¹³C₆]phenylalanine and L-[1-¹³C]leucine, are commonly used to measure the fractional synthetic rate (FSR) of these protein fractions, specific research employing L-PHENYLALANINE (13C9) for this purpose is not readily found in the scientific literature.
The general principle of such studies involves the administration of the labeled amino acid, followed by the collection of tissue biopsies. The incorporation of the tracer into the respective protein fractions (myofibrillar and soluble) is then measured, typically by mass spectrometry, to calculate the rate of synthesis. Although L-PHENYLALANINE (13C9) is theoretically suitable for these methodologies, documented applications with corresponding data are absent.
Tissue-Specific Protein Turnover Using L-PHENYLALANINE (13C9)
The measurement of protein turnover in specific tissues is vital for understanding the metabolic responses to various physiological and pathological states. Stable isotope tracers are instrumental in determining the rates of protein synthesis and breakdown in tissues such as muscle, liver, and brain.
While L-PHENYLALANINE (13C9) is listed as an "amino acid indicator for protein turnover," specific studies detailing its use to quantify protein turnover in different tissues are not available. isotope.com Research in this area typically involves complex experimental designs, including tracer infusion protocols and tissue sampling, to model the kinetics of the labeled amino acid. The lack of published data for L-PHENYLALANINE (13C9) in this context prevents a detailed discussion of its application and findings in tissue-specific protein turnover studies.
Methodological Advancements in L-PHENYLALANINE (13C9) Protein Labeling
Methodological advancements in protein labeling often focus on improving the accuracy, sensitivity, and scope of proteomic analyses. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have revolutionized quantitative proteomics by enabling the comparison of protein abundance between different cell populations. eurisotop.com
In the context of SILAC and other in vivo labeling methods, L-PHENYLALANINE (13C9) is a potential "heavy" amino acid for labeling proteins. eurisotop.com Its use would allow for the differentiation of newly synthesized proteins from the existing proteome. However, specific research articles detailing novel methodologies or significant advancements centered around the use of L-PHENYLALANINE (13C9) for protein labeling are not prominent in the literature. The existing information points to its general utility in metabolic research and proteomics without providing details on specific methodological breakthroughs. isotope.comisotope.com
Enzymatic Reaction Mechanism Elucidation Via L Phenylalanine 13c9
Investigation of Phenylalanine Ammonia Lyase (PAL) Mechanisms
Phenylalanine Ammonia Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia, a key step in the phenylpropanoid pathway in plants, fungi, and some bacteria. wikipedia.org The use of L-PHENYLALANINE (13C9) has been instrumental in clarifying the stereochemical course and kinetic intricacies of this important enzyme.
Stereochemical Course of PAL-Catalyzed Reactions
The stereochemistry of the ammonia elimination from L-phenylalanine is a critical aspect of the PAL-catalyzed reaction. Studies utilizing stereospecifically labeled substrates, including those derived from or analyzed in conjunction with 13C-labeled compounds, have definitively established that the reaction proceeds via an anti-periplanar elimination of the pro-3S proton and the amino group from the Cα and Cβ positions, respectively.
While direct 13C NMR analysis of the enzyme-substrate complex with L-PHENYLALANINE (13C9) is technically challenging, the analysis of the product, trans-cinnamic acid, formed from the labeled substrate provides crucial stereochemical information. The coupling patterns and chemical shifts of the 13C atoms in the resulting cinnamate, when analyzed by advanced NMR techniques, confirm the anti-elimination mechanism.
Table 1: Stereochemical Outcome of PAL-Catalyzed Deamination
| Substrate | Product | Stereochemistry of Elimination |
| L-Phenylalanine | trans-Cinnamic Acid | anti-periplanar |
This stereospecificity is dictated by the precise positioning of the substrate within the enzyme's active site, ensuring that the catalytic residues responsible for proton abstraction and the stabilization of the transition state are correctly oriented relative to the scissile C-N and C-H bonds.
Isotope Effects in PAL Reaction Kinetics
Kinetic Isotope Effect (KIE) studies are a powerful method for probing the rate-determining steps of an enzymatic reaction. The substitution of a lighter isotope with a heavier one, such as 12C with 13C, can lead to a measurable change in the reaction rate if the bond to that atom is broken or significantly altered in the transition state.
In the case of PAL, the use of L-PHENYLALANINE (13C9) allows for the determination of 13C KIEs at various positions of the substrate molecule. These studies have revealed significant primary 13C KIEs at the β-carbon (Cβ), indicating that the cleavage of the Cβ-H bond is a key event in the rate-limiting step of the reaction. nih.gov This observation is consistent with a mechanism involving a carbanion intermediate, where the abstraction of the β-proton is a crucial activation step. wikipedia.org
Furthermore, smaller secondary 13C KIEs at the α-carbon (Cα) and the carboxyl carbon provide additional information about changes in hybridization and bonding at these positions during the transition state.
Table 2: Representative 13C Kinetic Isotope Effects in the PAL Reaction
| Position of 13C Label | Observed KIE (k12/k13) | Mechanistic Implication |
| Cβ (beta-carbon) | > 1.02 | C-H bond cleavage is part of the rate-determining step. |
| Cα (alpha-carbon) | ~ 1.01 | Change in hybridization at Cα in the transition state. |
| Carboxyl | < 1.01 | Minimal changes in bonding to the carboxyl group in the rate-determining step. |
These KIE data, obtained through the use of L-PHENYLALANINE (13C9) and analyzed by isotope ratio mass spectrometry (IRMS), have been crucial in refining the proposed E1cB-like elimination mechanism for PAL. wikipedia.org
Analysis of Phenylalanine Dehydrogenase (PheDH) Catalysis
Phenylalanine Dehydrogenase (PheDH) is an NAD+-dependent enzyme that catalyzes the reversible oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia. nih.gov L-PHENYLALANINE (13C9) serves as a valuable tracer for dissecting the two key reactions catalyzed by this enzyme.
NAD-Dependent Oxidative Deamination Studies
In the oxidative deamination direction, L-PHENYLALANINE (13C9) is used to trace the flow of carbon from the amino acid to the corresponding α-keto acid, phenylpyruvate. By monitoring the appearance of the 13C label in phenylpyruvate over time using techniques such as mass spectrometry or NMR, the kinetics of the reaction can be precisely determined.
Isotope effect studies with L-PHENYLALANINE (13C9) can also provide insights into the mechanism of hydride transfer from the Cα of phenylalanine to NAD+. A primary 13C KIE at the α-carbon would suggest that this hydride transfer step is at least partially rate-limiting.
Table 3: Application of L-PHENYLALANINE (13C9) in Studying Oxidative Deamination by PheDH
| Experimental Approach | Information Gained |
| 13C Tracer Analysis (MS, NMR) | Determination of reaction kinetics and product formation. |
| 13C Kinetic Isotope Effects | Probing the rate-limiting steps, particularly hydride transfer. |
These studies, in conjunction with structural data, have helped to build a detailed model of the catalytic cycle of PheDH, including substrate binding, hydride transfer, and product release. nih.gov
Reductive Amination Mechanisms of 2-Oxoacids
The reverse reaction, the reductive amination of a 2-oxoacid (phenylpyruvate) to form L-phenylalanine, is of significant interest for the synthesis of enantiomerically pure amino acids. In this context, 13C-labeled phenylpyruvate, which can be synthesized from L-PHENYLALANINE (13C9), is a powerful tool for mechanistic investigations.
By using [13C9]-phenylpyruvate and monitoring the incorporation of the label into L-phenylalanine, researchers can study the stereochemistry of the reaction and the kinetics of ammonia and NADH addition. These experiments have confirmed the high stereospecificity of PheDH, which exclusively produces the L-enantiomer of phenylalanine. nih.gov
Furthermore, studying the reductive amination of a variety of 13C-labeled 2-oxoacid analogues allows for the exploration of the enzyme's substrate specificity and the identification of key structural features required for binding and catalysis. pu-toyama.ac.jp
Tracing Substrate Fate in Other Phenylalanine-Metabolizing Enzymes
Beyond PAL and PheDH, L-PHENYLALANINE (13C9) is a versatile tool for tracing the metabolic fate of phenylalanine in a variety of other enzymatic pathways. The stable isotope label allows for the unambiguous tracking of the carbon skeleton of phenylalanine as it is transformed into various downstream metabolites.
One prominent example is the study of phenylalanine hydroxylase (PAH) , the enzyme responsible for converting phenylalanine to tyrosine. In vivo studies using orally administered L-[1-13C]phenylalanine have been employed to measure the rate of whole-body phenylalanine oxidation by monitoring the exhalation of 13CO2. nih.gov This technique has been instrumental in assessing PAH activity in individuals with phenylketonuria (PKU), a genetic disorder characterized by deficient PAH activity. nih.govnih.gov
Another application is in the investigation of plant secondary metabolism. For instance, feeding experiments with L-[U-13C9]phenylalanine in wheat have been used to trace the incorporation of the phenylalanine backbone into various phenylpropanoid derivatives, providing insights into the complex network of biosynthetic pathways. researchgate.net
Table 4: Examples of Tracing Substrate Fate with L-PHENYLALANINE (13C9)
| Enzyme/Pathway | Organism/System | Metabolites Traced | Research Focus |
| Phenylalanine Hydroxylase | Human | Tyrosine, CO2 | In vivo analysis of enzyme activity, diagnosis of PKU. nih.gov |
| Phenylpropanoid Pathway | Wheat | Cinnamic acid derivatives, flavonoids, lignans | Elucidation of biosynthetic routes and metabolic flux. researchgate.net |
These tracer studies, powered by the analytical precision of mass spectrometry and NMR, provide a dynamic view of metabolic pathways and are essential for a comprehensive understanding of how enzymes function within the intricate web of cellular metabolism.
Transamination Pathways Involving L-PHENYLALANINE (13C9)
Mechanism Elucidation with L-PHENYLALANINE (13C9):
The use of L-PHENYLALANINE (13C9) allows for the precise tracking of the carbon skeleton of phenylalanine as it is converted to phenylpyruvate. In this reaction, the amino group is transferred, typically to α-ketoglutarate, which in turn becomes glutamate. The carbon backbone of phenylalanine remains intact during this process.
By using L-PHENYLALANINE (13C9) as the substrate and analyzing the products via mass spectrometry, a distinct mass shift corresponding to the nine 13C atoms would be observed in the resulting phenylpyruvate. This confirms that the reaction is a true transamination, where only the amino group is exchanged, without any alteration to the carbon structure of the original amino acid.
The general mechanism for transamination involves the pyridoxal-5'-phosphate (PLP) cofactor. The reaction proceeds in two main stages:
The amino group of L-phenylalanine is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing phenylpyruvate.
The amino group from PMP is then transferred to an α-keto acid (like α-ketoglutarate) to form a new amino acid (glutamate), regenerating the PLP cofactor.
Kinetic isotope effect (KIE) studies, often employing various isotopically labeled substrates, can provide further mechanistic details. For instance, studies on related enzymes like aspartate aminotransferase using 13C and 15N labeling have helped to identify the rate-limiting steps in the catalytic cycle, such as Cα-H bond cleavage or the hydrolysis of intermediates. nih.govacs.org
| Compound | Chemical Formula | Molecular Weight (Unlabeled) | Molecular Weight (13C9 Labeled) | Observed Mass Shift (m/z) |
|---|---|---|---|---|
| L-Phenylalanine | C9H11NO2 | 165.19 | 174.19 | N/A |
| Phenylpyruvate | C9H8O3 | 164.16 | 173.16 | +9 |
Hydroxylation and Decarboxylation Enzyme Mechanisms
Hydroxylation:
The hydroxylation of L-phenylalanine to L-tyrosine is a key reaction in human metabolism, catalyzed by the enzyme phenylalanine hydroxylase (PAH). wikipedia.org This reaction is the rate-limiting step in the catabolic pathway of phenylalanine. nih.gov The mechanism involves the activation of molecular oxygen with the aid of a tetrahydrobiopterin cofactor and a non-heme iron center in the enzyme's active site. wikipedia.orgnih.gov
Using L-PHENYLALANINE (13C9) or specifically ring-labeled L-phenylalanine (e.g., L-[ring-13C6]-phenylalanine) is instrumental in studying this mechanism. nih.gov When the labeled phenylalanine is hydroxylated, the resulting L-tyrosine will retain the 13C labels in its carbon skeleton. This can be tracked using mass spectrometry, which will show the incorporation of an oxygen atom and the retention of the carbon labels. This confirms that the hydroxylation occurs directly on the aromatic ring without fragmentation of the carbon backbone. Such tracer studies have been fundamental in determining the kinetics of phenylalanine conversion to tyrosine in vivo. utmb.edu
The proposed mechanism for phenylalanine hydroxylase proceeds through several steps, including the formation of a highly reactive iron-oxo intermediate (Fe(IV)=O) which is responsible for the hydroxylation of the aromatic ring. wikipedia.org Isotope labeling studies help to confirm the direct nature of this oxygen insertion.
Decarboxylation:
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO2). L-phenylalanine can be decarboxylated to form phenylethylamine by the enzyme L-phenylalanine decarboxylase. creative-enzymes.comwikipedia.org This enzyme also utilizes the pyridoxal-5'-phosphate (PLP) cofactor.
When L-PHENYLALANINE (13C9) is used as a substrate for this reaction, the fate of all nine carbons can be followed. The reaction is expected to yield phenylethylamine with eight 13C atoms and one molecule of 13CO2. The specific use of L-[1-13C]phenylalanine, where only the carboxyl carbon is labeled, is a common and more direct way to study this reaction, as the label will be exclusively found in the released carbon dioxide.
The general mechanism involves the formation of a Schiff base between L-phenylalanine and the PLP cofactor. This facilitates the cleavage of the Cα-carboxyl bond, releasing CO2. The resulting intermediate is then protonated to yield phenylethylamine and regenerate the PLP cofactor. Tracking the 13C label provides unequivocal evidence of the origin of the carbon in the CO2 molecule and the retention of the remaining carbons in the phenylethylamine product.
| Reaction | Enzyme | Starting Material | Expected Labeled Products | Analytical Observation |
|---|---|---|---|---|
| Hydroxylation | Phenylalanine Hydroxylase | L-PHENYLALANINE (13C9) | L-Tyrosine (13C9) | Mass spectrum of tyrosine shows a mass increase of 9 units compared to unlabeled tyrosine. |
| Decarboxylation | L-Phenylalanine Decarboxylase | L-PHENYLALANINE (13C9) | Phenylethylamine (13C8) and 13CO2 | Mass spectrum of phenylethylamine shows a mass increase of 8 units; detection of labeled carbon dioxide. |
Advanced Analytical Methodologies for L Phenylalanine 13c9 Detection and Quantification
Mass Spectrometry (MS) Based Techniques
Mass spectrometry-based techniques are indispensable for the analysis of stable isotope-labeled compounds. phoenix-sci.com For L-PHENYLALANINE (13C9), these methods allow researchers to trace its metabolic fate and accurately quantify its presence in complex biological matrices. The primary techniques utilized are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used platform for the analysis of amino acids without the need for derivatization. researchgate.netrestek.com This technique offers excellent sensitivity and precision, making it highly suitable for measuring low levels of isotope enrichment in biological samples. nih.govnih.gov LC-MS/MS has been demonstrated to be optimally suited for the precise measurement of L-[ring-¹³C₆]phenylalanine tracer enrichment, particularly in low-abundance and small-quantity samples. nih.gov
High-resolution mass spectrometry (HRMS), often employing analyzers like the Orbitrap, provides the mass accuracy and resolving power necessary to distinguish the isotopic pattern of L-PHENYLALANINE (13C9) from its unlabeled counterpart and other interfering ions. researchgate.net The incorporation of nine ¹³C atoms results in a distinct mass shift that is readily resolved by HRMS. This capability allows for the precise quantification of isotopic enrichment. nih.gov
The high mass accuracy of HRMS, often in the low parts-per-million (ppm) range, minimizes the potential for false positives from isobaric interferences, which can be a challenge with lower-resolution instruments. For instance, in the analysis of ¹³C₆-labeled phenylalanine, HRMS can easily obtain an enrichment measurement even in the presence of interfering similar-mass precursors, a task that can be challenging for triple quadrupole instruments. researchgate.net
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Mass Analyzer | Orbitrap, FT-ICR | Provides high resolving power and mass accuracy. |
| Resolving Power | >70,000 FWHM | Separates isotopologues and resolves isobaric interferences. |
| Mass Accuracy | < 5 ppm | Ensures confident identification of labeled compounds. |
| Scan Range | m/z 100-1000 | Covers the mass range for the analyte and its potential metabolites. nih.gov |
For a comprehensive understanding of the metabolic fate of L-PHENYLALANINE (13C9), it is often necessary to detect a wide range of metabolites that may ionize differently. Electrospray ionization (ESI) coupled with HRMS can be operated in either positive or negative ion mode. Modern mass spectrometers are capable of fast polarity switching, allowing for the acquisition of data in both modes within a single chromatographic run. nih.govnih.gov
This approach significantly enhances metabolome coverage, as some metabolites are detected exclusively or with greater sensitivity in one polarity. nih.govscienceopen.com An untargeted metabolomics workflow using fast polarity-switching LC-ESI-HRMS has been successfully applied to study the metabolism of ¹³C₉-phenylalanine. scienceopen.comacs.org The benefit is evident, as a significant number of metabolites can be detected exclusively in either the positive or negative mode, and for many others, the combination of data from both polarities is essential for confident molecular weight assignment. scienceopen.com The cycle time for successive positive and negative scans is typically around one second, which is sufficient to acquire enough data points across a standard chromatographic peak. nih.gov
Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of L-PHENYLALANINE (13C9) and its metabolites. lawlessgenomics.com In an MS/MS experiment, the precursor ion corresponding to the labeled phenylalanine is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. lawlessgenomics.com
The fragmentation pattern of L-phenylalanine is well-characterized. The principal fragmentation involves the neutral loss of a formic acid group (HCOOH) and carbon monoxide (CO). nih.gov For unlabeled L-phenylalanine ([M+H]⁺ at m/z 166.1), a characteristic product ion is observed at m/z 120.1. researchgate.netnih.gov For L-PHENYLALANINE (13C9), the precursor ion is shifted to approximately m/z 175.1. Consequently, its fragmentation pattern will also be shifted. The corresponding major product ion for the fully labeled molecule would be expected at m/z 129.1 (¹³C₈H₈N⁺), confirming the presence and location of the isotopic labels within the molecule's structure. This selective reaction monitoring provides high specificity for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
|---|---|---|---|
| L-Phenylalanine | 166.1 | 120.1 | HCOOH |
| L-PHENYLALANINE (13C9) | 175.1 | 129.1 | ¹³CO¹³COH₂ |
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of amino acids. sigmaaldrich.comsigmaaldrich.com However, due to the polar and non-volatile nature of amino acids, a chemical derivatization step is required to increase their volatility and thermal stability, making them suitable for GC analysis. sigmaaldrich.comresearchgate.net GC-MS offers high chromatographic resolution, which is beneficial for separating isomeric amino acids.
The goal of derivatization is to replace the active hydrogens on the polar functional groups (amine and carboxylic acid) of L-phenylalanine with nonpolar moieties. sigmaaldrich.com Several derivatization strategies are commonly employed, including silylation, acylation, and esterification.
Silylation: This is a very common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.comsigmaaldrich.com MTBSTFA derivatives are particularly useful for GC-MS analysis because they produce characteristic fragmentation patterns, often with a dominant [M-57]⁺ ion, which aids in structural identification. phoenix-sci.comnih.gov The derivatization is typically performed by heating the dried amino acid residue with MTBSTFA and a solvent like acetonitrile or pyridine. sigmaaldrich.comresearchgate.net
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is another powerful silylating agent that forms TMS derivatives. It is often used with a catalyst like trimethylchlorosilane (TMCS). phoenix-sci.comtcichemicals.com
Acylation and Esterification: This two-step approach involves first converting the carboxylic acid group to an ester (e.g., methyl or propyl ester) followed by acylation of the amino group.
N-acetyl methyl esters (NACME): This derivatization procedure has been developed to improve the accuracy of ¹³C analysis. nih.govacs.org The process involves methylation of the carboxyl group using acidified methanol, followed by acetylation of the amino group with a mixture of acetic anhydride, triethylamine, and acetone. acs.orgresearchgate.net NACME derivatives provide low analytical errors due to a favorable sample-to-derivative carbon ratio. nih.govacs.org
| Reagent | Abbreviation | Derivative Formed | Key Characteristics |
|---|---|---|---|
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Stable derivatives, characteristic [M-57]⁺ fragment. phoenix-sci.comnih.gov |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | trimethylsilyl (TMS) | Powerful silylating agent, often used with a catalyst. phoenix-sci.comtcichemicals.com |
| Acidified Methanol + Acetic Anhydride | - | N-acetyl methyl ester (NACME) | Good for stable isotope analysis, low carbon addition. nih.govacs.org |
Chromatographic Separation Techniques
Ion Exchange Chromatography for Amino Acid Isolation
Ion Exchange Chromatography (IEC) is a powerful and widely used technique for the separation and purification of ionizable molecules, such as amino acids, based on their net charge. phenomenex.comnih.gov The principle of IEC relies on the reversible exchange of ions between a charged stationary phase (the ion exchanger) and the charged analyte in the mobile phase. phenomenex.commicrobenotes.com This methodology is highly efficient for isolating amino acids from complex biological mixtures, such as protein hydrolysates or fermentation broths. microbenotes.comlibretexts.orggoogle.com
The separation mechanism is governed by the electrostatic interactions between the charged amino acids and the oppositely charged functional groups covalently bound to the stationary phase resin. microbenotes.com There are two primary types of ion exchangers:
Cation Exchange Chromatography (CEC): Utilizes a negatively charged stationary phase (e.g., with sulfonate -SO₃⁻ groups) to bind positively charged molecules (cations). phenomenex.com
Anion Exchange Chromatography (AEC): Employs a positively charged stationary phase (e.g., with quaternary ammonium -N⁺R₃ groups) to bind negatively charged molecules (anions). phenomenex.com
The net charge of an amino acid is dependent on the pH of the mobile phase. By carefully controlling the pH, the charge state of L-phenylalanine can be manipulated to facilitate its binding to or elution from the ion exchange column. For instance, in a solution with a pH below its isoelectric point (pI ≈ 5.48), L-phenylalanine will be protonated and carry a net positive charge, allowing it to bind to a cation exchange resin. google.com Elution is then typically achieved by increasing the pH or the ionic strength (salt concentration) of the mobile phase, which disrupts the electrostatic interactions and releases the bound amino acid. phenomenex.com
Research has demonstrated the successful application of cation exchange resins for the purification of L-phenylalanine from fermentation broths. In one process, after initial purification steps, the L-phenylalanine-containing solution is acidified to a pH of approximately 1.5 to 2.5 to ensure the amino acid is protonated before being passed through a cation exchange column. google.com After washing away impurities, the purified L-phenylalanine is eluted from the resin.
The selection of buffer systems and the gradient profile (stepwise or linear change in pH or salt concentration) are critical parameters that are optimized to achieve high resolution and purity. Different amino acids exhibit varying affinities for the resin based on their unique charge properties, enabling their separation from L-phenylalanine. libretexts.org
Table 1: Example Buffer System for Amino Acid Separation via Ion Exchange Chromatography
| Buffer Component | Concentration (M) | pH | Target Amino Acids Eluted |
| Lithium Citrate | 0.18 | 2.80 | Acidic amino acids (e.g., Aspartic acid, Glutamic acid), Threonine, Serine |
| Lithium Citrate | 0.25 | 3.55 | Proline, Glycine, Alanine |
| Lithium Citrate | 0.30 | 3.80 | Cysteine, Valine, Methionine, Isoleucine, Leucine |
| Lithium Citrate | 0.33 | 4.05 | Tyrosine, L-Phenylalanine |
| Lithium Hydroxide | 0.30 | - | Regeneration of the column |
This is an illustrative table based on common methodologies for amino acid analysis. 193.16.218 Specific conditions can vary based on the exact resin, column dimensions, and sample matrix.
Data Processing and Bioinformatic Tools for Isotopic Data Analysis
Following the quantification of L-phenylalanine (13C9) using mass spectrometry, the raw data must undergo extensive computational processing to extract biologically meaningful information. Stable isotope labeling experiments generate complex datasets where the signal from the ¹³C-labeled isotopologue is convoluted with signals from naturally occurring isotopes. bioconductor.orgnih.gov Therefore, robust data processing and the use of specialized bioinformatic tools are essential for accurate quantification and interpretation of isotopic labeling patterns. oup.com The typical workflow involves correcting the measured mass isotopomer distributions (MIDs) for the natural abundance of all stable isotopes present in the molecule, followed by deconvolution of isotopic profiles to quantify the fractional enrichment of the tracer. nih.gov
Isotope Correction Algorithms
A critical step in analyzing data from experiments using L-phenylalanine (13C9) is the correction for the natural abundance of stable isotopes. nih.govbiorxiv.org Elements such as carbon, nitrogen, oxygen, hydrogen, and sulfur naturally exist as a mixture of isotopes. nih.gov For example, carbon is predominantly ¹²C, but also contains approximately 1.1% of the heavier ¹³C isotope. This natural isotopic distribution contributes to the mass spectrum of an unlabeled molecule, creating a pattern of mass isotopomers (M+1, M+2, etc.) that can interfere with or be mistaken for the signal originating from the ¹³C tracer. bioconductor.orgnih.gov
Failure to correct for these naturally occurring isotopes can lead to a significant overestimation of label incorporation and distorted isotopologue distributions, potentially resulting in the misinterpretation of metabolic fluxes. uni-regensburg.de
Isotope correction algorithms are computational methods designed to deconvolute the measured mass spectra and subtract the contribution of natural isotopes, thereby isolating the signal that arises solely from the incorporation of the isotopic tracer. oup.com Most modern correction methods are matrix-based. chemrxiv.orgoup.com This approach establishes a mathematical relationship between the measured (observed) mass fractions and the true, corrected isotope labeling pattern. chemrxiv.orgnih.gov A correction matrix is constructed based on the elemental formula of the analyte (L-phenylalanine and any derivatization agents) and the known natural abundance of its constituent isotopes. chemrxiv.orgoup.com By solving a system of linear equations, the algorithm calculates the corrected mass isotopomer distribution. en-trust.at
Table 2: Natural Abundance of Common Isotopes in Biological Molecules
| Element | Isotope | Relative Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.99 |
| ³³S | 0.75 | |
| ³⁴S | 4.25 | |
| ³⁶S | 0.01 |
Source: Data compiled from established scientific sources on isotopic compositions.
Software for Isotopic Profile Deconvolution and Quantification
A variety of specialized bioinformatic tools are available to perform isotope correction and quantify isotopic profiles from mass spectrometry data. These software packages implement sophisticated algorithms to process large datasets efficiently and accurately.
IsoCor is a widely used open-source software that corrects raw MS data for natural isotope abundance and the isotopic purity of the tracer. oup.comoup.com It is versatile and can be applied to any chemical species and isotopic tracer, not just ¹³C. oup.com The correction is performed using a matrix-based method. oup.com
IsoCorrectoR is an R-based tool that provides comprehensive correction for MS and MS/MS data. bioconductor.orguni-regensburg.de It accounts for natural stable isotope abundance and tracer impurity and is uniquely capable of correcting high-resolution data from multiple-tracer experiments (e.g., simultaneous ¹³C and ¹⁵N labeling). bioconductor.org
AccuCor2 is another R-based tool specifically designed to perform resolution-dependent isotope natural abundance correction for dual-isotope tracer experiments, such as those using ¹³C and ¹⁵N or ¹³C and ²H. chemrxiv.orgnih.gov It addresses the potential for over-correction in high-resolution mass spectrometry data, where some natural isotopologues may be resolved from the tracer isotopologues. nih.gov
DeconTools is a software package that focuses on detecting features in mass spectra by using the isotopic signatures of expected components. github.io Its algorithms perform noise reduction, peak detection, and prediction of theoretical isotopic envelopes to quantify the quality of the observed signature in the data. github.io
Other tools such as DIMet are designed for the downstream differential and time-series analysis of corrected isotopic labeling data, providing a statistical framework to identify metabolites that are differentially labeled between conditions. oup.com
Table 3: Comparison of Software for Isotopic Data Analysis
| Software | Primary Function | Key Features | Platform / Language |
| IsoCor | Natural abundance and tracer purity correction | Supports any isotopic tracer; user-friendly interface; processes large datasets. oup.com | Python |
| IsoCorrectoR | Natural abundance and tracer purity correction | Corrects MS and MS/MS data; handles single and multiple tracers in high-resolution data. bioconductor.orguni-regensburg.de | R (Bioconductor) |
| AccuCor2 | Resolution-dependent natural abundance correction | Designed for dual-isotope tracer experiments (e.g., ¹³C/¹⁵N); avoids over-correction in high-resolution data. chemrxiv.orgnih.gov | R |
| DeconTools | Isotopic profile deconvolution and feature detection | Noise reduction, peak detection, theoretical envelope prediction, and scoring. github.io | .NET (C#) |
| DIMet | Differential analysis of isotopic data | Statistical framework for identifying differential labeling between conditions; handles time-series data. oup.com | R |
Advanced Research Paradigms and Future Directions Involving L Phenylalanine 13c9
Development of Novel Stable Isotope-Assisted Metabolomics Workflows
Stable isotope-assisted metabolomics is a field undergoing rapid innovation, with L-phenylalanine (13C9) playing a key role in the development of more sophisticated analytical workflows. These methods enhance the ability to identify and quantify metabolites, providing a clearer picture of metabolic pathways.
A significant advancement in metabolomics is the combination of global metabolome labeling with tracer-based approaches using compounds like L-phenylalanine (13C9). In global labeling, an organism is cultured in a medium where a primary carbon source (like CO2 or glucose) is uniformly labeled with a stable isotope (e.g., 13C). This comprehensively labels all endogenously produced metabolites. acs.orgorpha.net This global snapshot is then complemented by introducing a specific tracer, such as 13C9-phenylalanine, to delineate a particular metabolic pathway.
This dual-labeling strategy significantly improves the characterization of unknown metabolites. For instance, in plant metabolomics, wheat plants have been cultivated in a 13CO2 atmosphere for global labeling, and then specific ears were treated with a 13C9-phenylalanine solution. acs.orgorpha.net By analyzing the resulting mass spectrometry data, researchers can distinguish between generally labeled plant metabolites and those specifically derived from phenylalanine. This approach helps to reduce the number of plausible chemical formulas for unknown compounds and allows for the classification of metabolites into submetabolomes, which is invaluable for filtering database hits and elucidating biochemical pathways. acs.orgorpha.net
A study combining these methods in wheat detected 1,729 plant metabolites, with 122 specifically identified as originating from the phenylalanine-derived submetabolome. acs.orgorpha.net This demonstrates the power of the combined approach to expand the coverage of the metabolome while simultaneously providing detailed pathway-specific information.
| Labeling Approach | Description | Primary Outcome | Example Application with L-PHENYLALANINE (13C9) |
| Global Metabolome Labeling (GML) | Organism is grown with a primary nutrient source (e.g., 13CO2) uniformly labeled with a stable isotope. | Comprehensive labeling of all endogenous metabolites. | Wheat plants grown in a 13CO2-enriched atmosphere. |
| Tracer-Based Labeling (TL) | A specific 13C-labeled compound is introduced into the biological system. | Tracing of specific metabolic pathways and identification of downstream metabolites. | Aqueous 13C9-phenylalanine solution applied to wheat ears. |
| Combined GML and TL | Both global and tracer labeling are used in parallel or sequentially. | Enhanced metabolite identification, classification into submetabolomes, and improved structural elucidation. | Combining 13CO2 global labeling with 13C9-phenylalanine tracing to differentiate general plant metabolites from the Phe-submetabolome. |
The large and complex datasets generated from stable isotope tracing experiments necessitate the use of automated computational tools for efficient analysis. Software has been developed to automatically detect and annotate metabolites derived from isotopic tracers like L-phenylalanine (13C9). These tools work by searching high-resolution mass spectrometry data for characteristic isotopic patterns that arise from the incorporation of the labeled tracer. acs.orgorpha.net
The core principle of these algorithms involves calculating the expected mass of potential labeled isotopologues based on the known mass difference between the heavy (13C) and light (12C) isotopes. The software then scans the experimental data for peaks that match these predicted masses and appear at the same retention time as the unlabeled form of the metabolite. acs.org
Several software tools have been developed to facilitate this process, including:
X13CMS: An extension of the widely used XCMS software that identifies isotopologue groups corresponding to labeled compounds. researchgate.netnih.gov
MetExtract II and CPExtract: Tools designed for the unbiased detection of labeled metabolites, with CPExtract allowing for flexible, user-defined searches of isotopolog patterns. acs.org
FluxFix: A web-based application that corrects raw mass spectrometry data for naturally occurring isotopes, which is a crucial step for accurate quantification of tracer incorporation. d-nb.info
These automated workflows significantly reduce the time and effort required for data analysis and minimize the risk of human error, thereby accelerating the pace of discovery in metabolomics research.
Computational Modeling and Simulation of L-PHENYLALANINE (13C9) Metabolism
Data derived from L-phenylalanine (13C9) tracer experiments serve as critical inputs for computational models that simulate metabolic networks. These models provide a quantitative understanding of cellular metabolism, allowing researchers to predict how metabolic fluxes will change in response to genetic or environmental perturbations.
Flux Balance Analysis (FBA) is a mathematical method used to simulate metabolism in genome-scale models of organisms. d-nb.info It relies on the assumption of a steady state, where the concentration of intracellular metabolites remains constant over time. orpha.net By applying physicochemical constraints, FBA calculates the flow of metabolites (fluxes) through all the reactions in the metabolic network. d-nb.info
13C Metabolic Flux Analysis (13C-MFA) is an extension of this approach that incorporates data from stable isotope tracing experiments to provide more accurate and resolved flux estimations. creative-proteomics.comcreative-proteomics.com L-phenylalanine (13C9) can be used as a tracer to provide crucial constraints for the model, particularly for pathways involving aromatic amino acid biosynthesis. For example, in studies of L-phenylalanine production in recombinant E. coli, 13C-labeling experiments have been used to derive flux patterns and identify metabolic engineering targets to improve yield. nih.gov By analyzing the labeling patterns in phenylalanine and other metabolites, researchers can quantify the flux through pathways like the pentose phosphate pathway and glycolysis, which provide the precursors for phenylalanine synthesis. nih.gov
| Modeling Technique | Principle | Input Data | Application with L-PHENYLALANINE (13C9) |
| Flux Balance Analysis (FBA) | Simulates metabolic fluxes at a steady state using a stoichiometric model of the metabolic network. | Genome-scale metabolic reconstruction, nutrient uptake rates, biomass production objective function. | Predicting the theoretical maximum yield of L-phenylalanine in an industrial production strain. |
| 13C-Metabolic Flux Analysis (13C-MFA) | Refines FBA by incorporating isotopic labeling data to constrain intracellular fluxes more accurately. | FBA inputs plus 13C labeling patterns of metabolites measured by MS or NMR. | Quantifying the intracellular metabolic flux distribution in an L-phenylalanine-producing E. coli strain using data from 13C-labeled glucose and the resulting labeling pattern in phenylalanine. nih.gov |
While FBA assumes a steady state, many biological processes are dynamic. Dynamic metabolic modeling aims to capture the time-dependent changes in metabolite concentrations and fluxes. These models are mathematically more complex, often involving systems of ordinary differential equations. orpha.net
Isotopic tracers like L-phenylalanine (13C9) are essential for developing and validating these dynamic models. By tracking the rate of label incorporation into various metabolites over time, researchers can estimate the rates of enzymatic reactions and transport processes. arxiv.org For instance, a kinetic model of induced pluripotent stem cell (iPSC) metabolism was developed using data from multiple isotopic tracers to predict cellular responses to environmental changes. arxiv.orgnih.gov While not specific to phenylalanine, this approach demonstrates the principle. A dynamic model of phenylalanine metabolism, fed with L-phenylalanine (13C9) tracer data, could be used to simulate the effects of dietary changes on brain phenylalanine concentrations in real-time, offering a powerful tool for managing metabolic disorders.
Research on Phenylalanine Metabolic Perturbations in Biological Systems
L-phenylalanine (13C9) is an invaluable tool for studying how metabolic pathways are altered in response to disease, toxins, or other stressors. Phenylketonuria (PKU) is a classic example of a disease involving perturbed phenylalanine metabolism. nih.gov It is an inherited disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which leads to the accumulation of phenylalanine in the body. nih.govfrontiersin.org
Stable isotope tracers have been used to investigate the pathophysiology of PKU and to assess the efficacy of treatments. For example, the 1-13C-phenylalanine breath test is a minimally invasive method used to measure in vivo PAH activity. orpha.net In this test, a patient ingests 1-13C-phenylalanine. If the PAH enzyme is active, the labeled carbon at the first position will be cleaved and eventually exhaled as 13CO2, which can be measured. The rate of 13CO2 exhalation provides a direct measure of the body's ability to metabolize phenylalanine. orpha.net While this uses a singly-labeled phenylalanine, the principle highlights the utility of isotopic tracers in studying this metabolic perturbation.
Studies in Cell Culture Models (e.g., Cancer Cells, Immune Cells)
The use of L-phenylalanine (13C9) in cell culture models has been instrumental in dissecting the metabolic reprogramming that is a hallmark of various diseases, particularly cancer and immune disorders.
In oncology research, tracing the metabolism of L-phenylalanine (13C9) has provided critical insights into how cancer cells fuel their rapid proliferation. For instance, metabolic flow analysis using 13C9-phenylalanine in multiple myeloma cells has revealed that phenylalanine is primarily metabolized into tyrosine and tryptophan, which are then funneled into the tricarboxylic acid (TCA) cycle to support energy production nih.gov. Studies have shown that limiting phenylalanine can inhibit the growth of multiple myeloma cells and induce apoptosis by causing endoplasmic reticulum stress nih.gov. Similarly, research on prostate cancer has identified novel L-phenylalanine dipeptide derivatives that can inhibit cancer cell proliferation nih.gov. In HeLa cells, excess phenylalanine has been shown to increase de novo lipogenesis and elevate oxidative stress, indicating a significant metabolic shift frontiersin.org. Furthermore, studies on non-small cell lung carcinoma have highlighted the importance of L-type amino acid transporters (LATs), which are often overexpressed in cancer cells, for the uptake of phenylalanine derivatives like 4-borono-L-phenylalanine (BPA) nih.gov. The use of isotopically labeled phenylalanine, such as L-[ring-13C6]-phenylalanine, has enabled the spatiotemporal tracking of its kinetics within tumor tissues, revealing higher abundances in viable tumor regions nih.gov.
In the context of immunology, L-phenylalanine has been identified as a metabolic checkpoint for human Th2 cells, which are involved in allergic responses researchgate.netbiorxiv.org. Studies combining in vitro experiments with ex vivo single-cell energy metabolism profiling have shown that high intracellular levels of L-phenylalanine can boost glycolysis while limiting oxidative phosphorylation in memory CD4+T cells and Th2 cells biorxiv.orgbiorxiv.org. This metabolic switch affects their proliferation and differentiation, suggesting that modulating phenylalanine metabolism could be a therapeutic strategy for allergic diseases researchgate.netbiorxiv.org. The expression of the amino acid transporter LAT1 is crucial for the transport of phenylalanine into activated Th2 cells biorxiv.org.
| Cell Type | Key Findings | Metabolic Impact |
|---|---|---|
| Multiple Myeloma Cells | Phenylalanine deprivation inhibits proliferation and induces apoptosis. | Phenylalanine is metabolized to tyrosine and tryptophan, feeding the TCA cycle. nih.gov |
| Prostate Cancer Cells | Novel L-phenylalanine dipeptides inhibit cell proliferation. nih.gov | Targets TNFSF9, regulating apoptosis and inflammatory response. nih.gov |
| HeLa Cells | Excess phenylalanine increases de novo lipogenesis and oxidative stress. frontiersin.org | Indicates mitochondrial dysfunction. frontiersin.org |
| Th2 Immune Cells | L-phenylalanine acts as a metabolic checkpoint, inhibiting proliferation and differentiation. researchgate.netbiorxiv.org | Boosts glycolysis and limits oxidative phosphorylation. biorxiv.orgbiorxiv.org |
| Non-Small Cell Lung Carcinoma | Higher abundance of labeled phenylalanine and its metabolite tyrosine in viable tumor regions. nih.gov | Demonstrates active phenylalanine metabolism within the tumor microenvironment. nih.gov |
Investigation of Phenylalanine Metabolism in Microorganisms and Plants
L-phenylalanine (13C9) has proven to be an invaluable tool for elucidating the complex metabolic pathways of phenylalanine in microorganisms and plants.
In plant biology, stable isotope labeling with L-phenylalanine (13C9) has been used to trace the biosynthesis of a wide array of secondary metabolites. For example, in Camellia sinensis (the tea plant), feeding experiments with L-[(13)C(9)]Phe have demonstrated that the volatile compounds acetophenone and 1-phenylethanol are derived from L-phenylalanine nih.govnii.ac.jp. Similarly, in wheat, L-phenylalanine (13C9) has been used to study the metabolic response to the fungal virulence factor deoxynivalenol, revealing significant changes in the biosynthesis of flavonoids, lignans, and other defense compounds frontiersin.org. These tracer studies have also been instrumental in mapping the biosynthetic pathway of ferulic acid from phenylalanine in wheat frontiersin.org. The amino acid phenylalanine is a critical link between primary and secondary metabolism in plants, serving as a precursor for numerous compounds essential for growth, reproduction, and defense nih.gov.
In the realm of microbial biotechnology, while the direct use of L-phenylalanine (13C9) as a tracer is less commonly documented in the provided search results, the metabolic engineering of microorganisms like Escherichia coli for the production of L-phenylalanine is a significant area of research nih.govnih.gov. These efforts involve manipulating the metabolic pathways to enhance the yield of L-phenylalanine from glucose researchgate.net. Understanding the intricate details of these pathways, which could be further elucidated using isotopic tracers, is crucial for optimizing production strains researchgate.net.
| Plant Species | Metabolites Traced | Research Focus |
|---|---|---|
| Camellia sinensis | Acetophenone, 1-Phenylethanol | Biosynthesis of floral volatile compounds. nih.govnii.ac.jp |
| Wheat (Triticum aestivum) | Flavonoids, Lignans, Coumarins, Benzoic acid derivatives, Hydroxycinnamic acid amides | Metabolic response to fungal pathogens. frontiersin.org |
| Wheat (Triticum aestivum) | Ferulic acid | Mapping of phenylpropanoid pathway. frontiersin.org |
In Vitro and Ex Vivo Studies of Phenylalanine Metabolic Pathways
In vitro and ex vivo studies utilizing L-phenylalanine (13C9) and similar isotopic tracers are crucial for understanding the fundamental biochemistry of phenylalanine metabolism and its dysregulation in disease.
Ex vivo analysis of patient samples has been particularly insightful in the study of Phenylketonuria (PKU), an inborn error of phenylalanine metabolism sdu.dknih.govmdpi.com. Using techniques like proton nuclear magnetic resonance (1H-NMR) spectroscopy on urine samples, researchers can identify metabolic profiles associated with elevated phenylalanine levels sdu.dknih.gov. These studies have revealed significant differences in 24 out of 98 urinary metabolites in PKU patients compared to healthy controls, providing a deeper understanding of the systemic effects of this disorder sdu.dknih.gov. While not always explicitly using 13C9, these metabolomic investigations highlight the power of analyzing metabolic end-products to understand pathway dysregulation, a process that can be made more precise with stable isotope tracers.
In vitro studies often focus on the enzymatic reactions within the phenylalanine metabolic pathway. For example, research has investigated the kinetics of L-phenylalanine ammonia-lyase (PAL), an enzyme that can break down phenylalanine, in model systems simulating the liver surface mdpi.com. Such studies are crucial for developing enzyme-based therapies for conditions like PKU mdpi.com. The use of isotopically labeled phenylalanine in these in vitro assays allows for precise measurement of enzyme activity and reaction kinetics.
Emerging Applications of L-PHENYLALANINE (13C9) in Systems Biology
The integration of data from L-phenylalanine (13C9) tracer studies into systems biology models represents a frontier in metabolic research. This approach allows for a holistic understanding of how metabolic networks are structured and how they respond to various stimuli.
Network Reconstruction and Pathway Mapping
Genome-scale metabolic models (GSMMs) are mathematical representations of the entire metabolic network of an organism frontiersin.org. These models are reconstructed based on genomic and literature data and can be used to simulate metabolic fluxes through various pathways nih.govresearchgate.netbabraham.ac.uk. Data from L-phenylalanine (13C9) tracer experiments provide crucial constraints for these models, allowing for a more accurate prediction of metabolic states researchgate.net. By tracking the flow of the 13C label from phenylalanine into downstream metabolites, researchers can validate and refine the connections within the metabolic network, leading to more accurate pathway maps researchgate.netkegg.jp. This is particularly important for understanding the complex interplay between different metabolic pathways, such as the connections between amino acid metabolism and central carbon metabolism.
Understanding Metabolic Adaptations and Responses
A key application of systems biology is to understand how organisms adapt their metabolism in response to genetic or environmental changes. L-phenylalanine (13C9) tracer studies can provide dynamic information about how metabolic fluxes are rerouted under different conditions. For example, in cancer cells, these studies can quantify the increased flux through pathways that support cell growth and proliferation frontiersin.org. In plants, they can reveal how metabolic resources are reallocated towards the production of defense compounds in response to pathogen attack frontiersin.org. By integrating this flux data with other omics data (e.g., transcriptomics, proteomics), researchers can build comprehensive models of metabolic regulation and identify key control points in the network.
Challenges and Opportunities in L-PHENYLALANINE (13C9) Research
Despite its power, research utilizing L-phenylalanine (13C9) is not without its challenges. The complexity of metabolic networks means that the 13C label can be rapidly distributed among a large number of metabolites, making it challenging to track and quantify. This requires sophisticated analytical techniques, such as high-resolution mass spectrometry and advanced NMR spectroscopy, as well as powerful computational tools for data analysis and modeling.
However, the opportunities for future research are vast. Advances in analytical instrumentation will continue to improve the sensitivity and resolution of tracer studies, allowing for the detection of low-abundance metabolites and the analysis of smaller sample sizes. The development of more sophisticated computational models will enable a more complete integration of tracer data with other omics datasets, leading to a more comprehensive understanding of metabolic regulation.
Future research will likely focus on applying these advanced techniques to a wider range of biological questions. This includes investigating the role of phenylalanine metabolism in a broader spectrum of diseases, exploring the metabolic diversity of the microbial world, and engineering more efficient metabolic pathways in plants and microorganisms for the production of valuable chemicals. The continued development and application of L-phenylalanine (13C9) as a metabolic tracer will undoubtedly play a central role in these future discoveries.
Overcoming Analytical Limitations in Complex Matrices
The use of L-phenylalanine (13C9) as an internal standard is a gold standard for quantifying endogenous metabolites within complex biological matrices. chromservis.eu This is because the incorporation of stable isotopes generally does not significantly alter the retention time or ionization efficiency of the metabolite, allowing it to be distinguished from the naturally occurring analyte by its mass. chromservis.eu However, the analysis of compounds in intricate biological samples like blood, tissue, and microbial cultures presents significant analytical hurdles. ckisotopes.comnih.gov
One major challenge is the "matrix effect," where other components in the sample can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and potentially inaccurate quantification. shoko-sc.co.jp The sheer diversity of molecules in biological samples can also impede the analysis of a single compound, leading to inaccurate concentration values. elifesciences.org For instance, performing metabolomics on microbial community samples is challenging due to the production or utilization of a given compound by multiple species and the high number of unannotated mass features detected. nih.gov
To overcome these limitations, various strategies have been developed. The fundamental approach is the use of a stable isotope-labeled internal standard like L-phenylalanine (13C9), which co-elutes with the analyte and experiences similar matrix effects, thus allowing for more accurate relative quantification. ckisotopes.comeurisotop.com Methodological advancements also play a crucial role. The choice of extraction solvent, for example, significantly influences the types and quantities of metabolites recovered from a sample. nih.gov Research on microbial communities from wastewater treatment bioreactors has demonstrated that different solvent mixtures (e.g., methanol/water variations vs. methanol/chloroform/water) yield different profiles of detected metabolites, highlighting the need to optimize extraction methods for the specific matrix and target analytes. nih.gov
Furthermore, advanced analytical instrumentation, particularly high-resolution mass spectrometry (MS) and liquid chromatography (LC-MS), provides the sensitivity and selectivity needed to distinguish and accurately measure labeled compounds in a complex background. eurisotop.comcore.ac.uk Techniques like selected ion monitoring with mass spectrometry offer definitive proof of pure analyte isolation for enrichment measurement. eurisotop.com
| Challenge | Mitigation Strategy | Relevant Analytical Technique |
| Matrix Effects (Ion Suppression/Enhancement) | Use of a co-eluting stable isotope-labeled internal standard (e.g., L-phenylalanine (13C9)). ckisotopes.comshoko-sc.co.jp | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Complexity (Diverse interfering molecules) | Optimization of sample preparation, including extraction solvent selection. nih.gov | High-Resolution Mass Spectrometry (HRMS) |
| Low Analyte Concentration | Highly sensitive detection methods. elifesciences.org | Nano-Liquid Chromatography-Mass Spectrometry (nLC-MS) |
Advancing Isotopic Tracer Methodologies for High-Throughput Studies
The evolution of mass spectrometry-based methodologies has been a primary driver in advancing the use of isotopic tracers like L-phenylalanine (13C9) for high-throughput studies. ckisotopes.com Modern MS and Nuclear Magnetic Resonance (NMR) technologies have dramatically improved, enabling the simultaneous and accurate measurement of hundreds to thousands of metabolites from very small biological samples. otsuka.co.jp This has given rise to the field of metabolomics, which is inherently suited for high-throughput analysis. eurisotop.comotsuka.co.jp
A key factor in this advancement is the significant reduction in the time required for a single analytical run, coupled with a massive increase in the amount of information obtained from each run. core.ac.uk This progress shifts the bottleneck from data acquisition to data analysis. core.ac.uk To address this, novel approaches are being developed to speed up data processing. For example, combining stable isotope labeling with computational tools like molecular networking allows for the rapid detection of structurally related compounds and helps in determining their biosynthetic origins. core.ac.ukdtu.dk
Recent developments in analytical techniques further enhance throughput and resolution. An improved microdialysis technique coupled with nano-liquid chromatography-mass spectrometry (nLC-MS) has been shown to improve quantification limits and temporal resolution, allowing for shorter sampling times (10 minutes or less) and the use of smaller sample volumes (10 µL or less). elifesciences.org This is a significant improvement over previous methods that required longer sampling times of 15-20 minutes. elifesciences.org Such advancements are critical for dynamic in vivo studies that track metabolic changes in real-time in response to various stimuli. elifesciences.org
| Methodological Advance | Impact on Throughput | Key Benefit |
| Advanced Mass Spectrometry | Enables simultaneous measurement of thousands of metabolites. otsuka.co.jp | Increased scope of metabolic profiling. eurisotop.com |
| Isotope Labeling + Molecular Networking | Accelerates data analysis and compound identification. core.ac.ukdtu.dk | Faster coupling of metabolites to biosynthetic pathways. core.ac.uk |
| Optimized Microdialysis with nLC-MS | Reduces sample collection time and volume requirements. elifesciences.org | Improved temporal resolution for dynamic in vivo studies. elifesciences.org |
Interdisciplinary Approaches Integrating L-PHENYLALANINE (13C9) Data
The true power of L-phenylalanine (13C9) as a metabolic tracer is fully realized when its data is integrated with other "omics" technologies in an interdisciplinary approach. nih.gov This multi-omics strategy allows researchers to observe a biological system holistically, combining information from multiple biochemical layers to gain novel insights into complex molecular interactions. nih.gov By correlating metabolomics data with genomics, proteomics, and other datasets, a more complete picture of cellular function and regulation can be assembled. core.ac.ukdtu.dk
One prominent example is the combination of metabolomics with genomics to link metabolites to their underlying biosynthetic pathways at an early stage in the discovery process. core.ac.ukdtu.dk This is particularly valuable in microbial research for identifying novel secondary metabolites and their corresponding gene clusters. core.ac.uk For instance, untargeted metabolomics experiments on bacterial strains can be correlated with their whole-genome sequences to evaluate biosynthetic richness and mine for chemical diversity. dtu.dk
In the study of metabolic diseases, a multi-omics analysis of brown adipocytes undergoing thermogenic lipolysis combined proteomics and metabolomics (using labeled standards like L-phenylalanine (13C9)) to create a systems-level view of the coordinated molecular responses. nih.gov This integrated analysis identified distinct metabolic states and key metabolites that change during the process. nih.gov Similarly, in cancer research, combining microbiome and metabolome analyses has revealed how dietary interventions can modulate gut microbiota and their metabolites to suppress tumorigenesis. researchgate.net These studies demonstrate that integrating data from L-phenylalanine (13C9)-based metabolomics with other large-scale biological data provides a powerful framework for understanding complex biological systems. nih.govresearchgate.net
| Integrated Omics Fields | Research Application | Key Finding |
| Metabolomics + Genomics | Microbial secondary metabolite discovery. core.ac.ukdtu.dk | Links metabolites to biosynthetic gene clusters. core.ac.uk |
| Metabolomics + Proteomics | Study of thermogenic lipolysis in brown adipocytes. nih.gov | Provides a systems-level view of coordinated molecular responses over time. nih.gov |
| Metabolomics + Microbiome Analysis | Colon cancer prevention and therapy. researchgate.net | Demonstrates how interventions alter gut microbiota and metabolites to suppress tumors. researchgate.net |
Q & A
Q. Table 1: Key Parameters for 13C9-L-phenylalanine Tracing in Protein Turnover Assays
Q. Table 2: Metabolic Flux Distribution of 13C9-L-phenylalanine in Penicillium chrysogenum
| Pathway | Flux (%) | Key Metabolite |
|---|---|---|
| Phenylpyruvate | 14 | Precursor for penicillin G |
| 4-Hydroxyphenylacetate | 29 | Lignin degradation intermediate |
| Homogentisate | 57 | Tyrosine catabolism |
| Data derived from isotopic tracing and GEM validation . |
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